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Compound of Interest

Compound Name: Chmfl-fit3-122

Cat. No.: B606659

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CHMFL-FLT3-122, a potent
and orally available FLT3 kinase inhibitor, for its application in acute myeloid leukemia (AML)
research.

Core Concepts and Mechanism of Action

CHMFL-FLT3-122 is a small molecule inhibitor designed to target FMS-like tyrosine kinase 3
(FLT3), a receptor tyrosine kinase frequently mutated in AML.[1] The internal tandem
duplication (ITD) mutation of FLT3 (FLT3-ITD) is present in approximately 30% of AML patients
and is associated with a poor prognosis.[1] CHMFL-FLT3-122 was developed through a
structure-guided drug design approach based on the structure of Ibrutinib.[1]

The inhibitor potently targets the FLT3 kinase, demonstrating significant selectivity over other
kinases like BTK and c-KIT.[1] This selectivity is crucial as the dual inhibition of FLT3 and c-KIT
can lead to myelosuppression.[1] By inhibiting the constitutively active FLT3-ITD, CHMFL-
FLT3-122 effectively downregulates downstream signaling pathways, including STAT5, ERK,
and AKT. This disruption of oncogenic signaling leads to cell cycle arrest in the GO/G1 phase
and induces apoptosis in FLT3-ITD positive AML cells.[1]

Quantitative Data
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The following tables summarize the key quantitative data for CHMFL-FLT3-122 from preclinical

studies.

Table 1: In Vitro Kinase Inhibitory Activity

Target Kinase

IC50 (nM)

FLT3

40

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Proliferation Inhibition (G150)

Cell Line Genotype GI50 (nM)
MV4-11 FLT3-ITD 22
MOLM-13 FLT3-ITD 21
MOLM-14 FLT3-ITD 42
BaF3/TEL-FLT3 11
BaF3/TEL-c-KIT 1900

GI50: Half-maximal growth inhibition.

Table 3: In Vivo Efficacy in MV4-11 Xenograft Model

Dosage (mgl/kg/day)

Tumor Growth Inhibition

50

Significant suppression

Table 4: Pharmacokinetic Profile

Parameter

Value

Bioavailability (Oral)

30%
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Signaling Pathway

The following diagram illustrates the FLT3-ITD signaling pathway and the point of intervention
by CHMFL-FLT3-122.
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FLT3-ITD signaling pathway and inhibition by CHMFL-FLT3-122.
Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

Objective: To determine the in vitro inhibitory activity of CHMFL-FLT3-122 against FLT3 kinase.
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Methodology:

o Recombinant FLT3 kinase is incubated with a specific substrate (e.g., a synthetic peptide)
and ATP in a reaction buffer.

e CHMFL-FLT3-122 is added at various concentrations to the reaction mixture.
e The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

e The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can
be done using various methods, such as radioisotope incorporation (32P-ATP) followed by
autoradiography, or using phospho-specific antibodies in an ELISA or Western blot format.

e The percentage of kinase inhibition at each concentration of the inhibitor is calculated
relative to a control reaction without the inhibitor.

e The IC50 value is determined by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo)

Objective: To assess the anti-proliferative effect of CHMFL-FLT3-122 on AML cell lines.
Methodology:

e AML cells (e.g., MV4-11, MOLM-13, MOLM-14) are seeded in 96-well plates at a
predetermined density.

e The cells are treated with a serial dilution of CHMFL-FLT3-122 for a specified period (e.qg.,
72 hours).

o For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
(MTT) is added to each well and incubated to allow viable cells to reduce the yellow MTT to
purple formazan crystals. The formazan is then solubilized, and the absorbance is measured
at a specific wavelength.

o For the CellTiter-Glo assay, a reagent that lyses the cells and generates a luminescent signal
proportional to the amount of ATP present is added. Luminescence is then measured.
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» The percentage of cell growth inhibition is calculated for each concentration of the compound
compared to untreated control cells.

e The GI50 value is determined by plotting the percentage of growth inhibition against the
logarithm of the compound concentration.

Western Blot Analysis of Sighaling Pathways

Objective: To evaluate the effect of CHMFL-FLT3-122 on the phosphorylation status of key
proteins in the FLT3 signaling pathway.

Methodology:

e FLT3-ITD positive AML cells are treated with CHMFL-FLT3-122 at various concentrations for
a defined time.

e Cells are harvested and lysed to extract total proteins.
» Protein concentration is determined using a standard assay (e.g., BCA assay).

o Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to
a membrane (e.g., PVDF or nitrocellulose).

e The membrane is blocked to prevent non-specific antibody binding.

o The membrane is incubated with primary antibodies specific for the phosphorylated forms of
FLT3, STAT5, ERK, and AKT, as well as antibodies for the total forms of these proteins as
loading controls.

o After washing, the membrane is incubated with a secondary antibody conjugated to an
enzyme (e.g., HRP).

e The protein bands are visualized using a chemiluminescent substrate and an imaging
system.

e The intensity of the bands corresponding to the phosphorylated proteins is quantified and
normalized to the total protein levels to determine the extent of inhibition.
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In Vivo Xenograft Model

Objective: To assess the in vivo anti-tumor efficacy of CHMFL-FLT3-122.
Methodology:

e Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with a
suspension of human FLT3-ITD positive AML cells (e.g., MV4-11).

e Tumors are allowed to grow to a palpable size.
e The mice are then randomized into vehicle control and treatment groups.

e CHMFL-FLT3-122 is administered orally to the treatment groups at specified doses and
schedules.

e Tumor volume and body weight are measured regularly throughout the study.
e At the end of the study, the tumors are excised and weighed.

e The percentage of tumor growth inhibition is calculated by comparing the average tumor
volume or weight in the treated groups to the vehicle control group.

Experimental Workflow

The following diagram provides a conceptual workflow for the preclinical evaluation of a novel
FLT3 inhibitor like CHMFL-FLT3-122.
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Conceptual workflow for preclinical evaluation of an FLT3 inhibitor.
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Clinical Development

A compound identified as HYML-122, which is understood to be CHMFL-FLT3-122, is currently
under clinical investigation.

e NCT05241106: A Phase 2, single-arm, open-label, multicenter study is evaluating the
efficacy, safety, and pharmacokinetics of HYML-122 monotherapy in Chinese subjects with
FLT3 positive relapsed or refractory AML.

e NCT05241093: A Phase 2 study is assessing HYML-122 in combination with cytarabine in a
similar patient population.

As of the last update, results from these trials have not been publicly released. These studies
will provide crucial data on the clinical safety and efficacy of CHMFL-FLT3-122 in patients with
AML.

Conclusion

CHMFL-FLT3-122 is a promising, potent, and selective FLT3 inhibitor with demonstrated
preclinical efficacy in models of FLT3-ITD positive AML. Its favorable in vitro and in vivo profiles
have led to its advancement into clinical trials. The ongoing clinical studies will be critical in
determining its therapeutic potential for the treatment of this high-risk leukemia. This technical
guide provides a foundational understanding for researchers and drug development
professionals interested in the further investigation and potential application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [CHMFL-FLT3-122: A Technical Guide for Acute Myeloid
Leukemia Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606659#chmfl-flt3-122-for-acute-myeloid-leukemia-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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